4,7-seco-Tebipenemoic Acid Pivoxil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

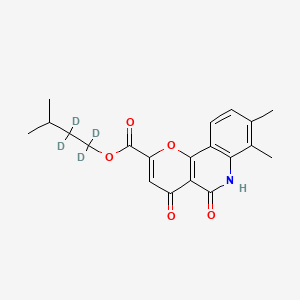

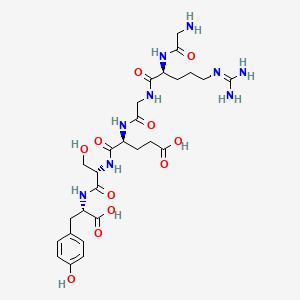

4,7-seco-Tebipenemoic Acid Pivoxil is a biochemical compound with the molecular formula C22H33N3O7S2 and a molecular weight of 515.64 g/mol . It is primarily used in proteomics research and has significant potential in various scientific fields.

Scientific Research Applications

4,7-seco-Tebipenemoic Acid Pivoxil has a wide range of scientific research applications:

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the development of new antibiotics and other pharmaceutical products.

Preparation Methods

The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil involves several steps, including the preparation of tebipenem pivoxil hydrobromide, a novel oral carbapenem prodrug . The synthetic route typically involves the esterification of tebipenem with pivaloyloxymethyl (pivoxil) to enhance its oral bioavailability. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.

Industrial production methods for this compound are designed to ensure high yield and purity. These methods may involve large-scale esterification reactions followed by purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

4,7-seco-Tebipenemoic Acid Pivoxil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

4,7-seco-Tebipenemoic Acid Pivoxil acts as a prodrug, which means it is converted into its active form, tebipenem, in the body. Tebipenem exerts its effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of tebipenem include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction. By binding to these proteins, tebipenem disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and causing bacterial cell death.

Comparison with Similar Compounds

4,7-seco-Tebipenemoic Acid Pivoxil can be compared with other carbapenem antibiotics, such as:

Imipenem: Another carbapenem antibiotic with broad-spectrum activity but limited oral bioavailability.

Meropenem: Known for its stability against β-lactamases and used in severe bacterial infections.

Ertapenem: Similar to meropenem but with a longer half-life, allowing for once-daily dosing.

The uniqueness of this compound lies in its oral bioavailability, making it a convenient option for outpatient treatment of bacterial infections .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 4,7-seco-Tebipenemoic Acid Pivoxil involves the reaction of Tebipenem with Pivoxil in the presence of a base. The seco-acid is then obtained by hydrolysis of the lactone ring.", "Starting Materials": [ "Tebipenem", "Pivoxil", "Base", "Solvent" ], "Reaction": [ "Step 1: Tebipenem and Pivoxil are dissolved in a suitable solvent.", "Step 2: A base is added to the reaction mixture to initiate the reaction.", "Step 3: The reaction mixture is stirred at a suitable temperature for a specific time.", "Step 4: The seco-acid intermediate is obtained by hydrolysis of the lactone ring.", "Step 5: The seco-acid intermediate is then esterified with Pivoxil to obtain the final product, 4,7-seco-Tebipenemoic Acid Pivoxil." ] } | |

CAS No. |

1380688-27-6 |

Molecular Formula |

C22H33N3O7S2 |

Molecular Weight |

515.64 |

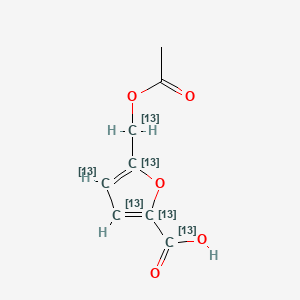

IUPAC Name |

(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1 |

InChI Key |

XRCZSPQKQSSDGX-QHSBEEBCSA-N |

SMILES |

CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid](/img/structure/B589441.png)